molecular formula C24H24N2O3 B2712804 N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941931-97-1

N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2712804
CAS RN: 941931-97-1
M. Wt: 388.467
InChI Key: AMNPDTJVYOSQBS-UHFFFAOYSA-N
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Description

“N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound. The name suggests it contains functional groups such as naphthalene, pyrrolidine, and benzo[d][1,3]dioxole .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using Cu-catalyzed coupling reactions . Another strategy involves Pd-catalyzed arylation to set the aporphine framework, followed by Noyori asymmetric hydrogenation .


Molecular Structure Analysis

The molecular structure of this compound likely involves a benzo[d][1,3]dioxole structure feature, as suggested by its name .


Chemical Reactions Analysis

Similar compounds have been involved in Cu-catalyzed coupling reactions of (hetero)aryl iodides and bromides with primary amines or ammonia .

Scientific Research Applications

Photosensitive Materials

A study by Ebara et al. (2003) developed a novel synthetic method for poly(benzoxazole) precursors using a polycondensation approach. This work highlights the potential of naphthalene derivatives in creating photosensitive materials with specific light exposure sensitivities and contrasts, demonstrating significant advancements in photolithography and material science applications (Ebara, Shibasaki, & Ueda, 2003).

Coordination Polymers and Luminescence

Sun et al. (2012) explored the synthesis and properties of carboxylate-assisted acylamide metal–organic frameworks, presenting structures with unique luminescence and thermal stability properties. This research provides insights into the design of new materials for potential use in sensing, catalysis, and luminescent devices (Sun et al., 2012).

Organic Synthesis and Reactivity

Ragnarsson et al. (2001) focused on the reductive cleavage of aromatic carboxamides, including those derived from naphthalene. Their findings contribute to a deeper understanding of the synthetic pathways and reactivity of naphthalene-based compounds, useful in organic synthesis and chemical transformations (Ragnarsson, Grehn, Maia, & Monteiro, 2001).

Photophysical Studies

Abraham et al. (2004) investigated the redox and photophysical properties of water-soluble naphthalene diimide derivatives. Their work expands the knowledge on the electron transfer processes of these compounds, which is crucial for developing advanced materials with specific optical and electronic properties (Abraham, McMasters, Mullan, & Kelly, 2004).

Nanotechnology and Material Science

Aleksandrov and El’chaninov (2017) described the synthesis and electrophilic substitution reactions of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing the chemical versatility of naphthalene derivatives in creating complex molecules with potential applications in nanotechnology and material science (Aleksandrov & El’chaninov, 2017).

Future Directions

The synthesis and study of complex organic compounds like this one are important areas of research in organic chemistry. Future directions could involve exploring more efficient synthesis methods, studying the compound’s properties, and investigating potential applications .

properties

IUPAC Name

N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c27-24(18-10-11-22-23(14-18)29-16-28-22)25-15-21(26-12-3-4-13-26)20-9-5-7-17-6-1-2-8-19(17)20/h1-2,5-11,14,21H,3-4,12-13,15-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNPDTJVYOSQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

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